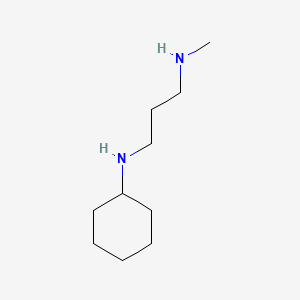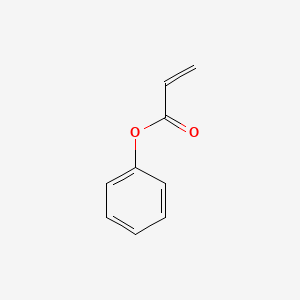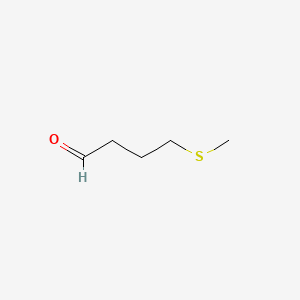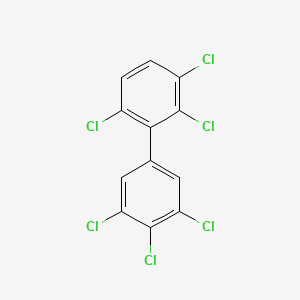![molecular formula C11H12ClN3O4 B1345262 ethyl (2E)-2-chloro-2-[2-(4-methyl-2-nitrophenyl)hydrazin-1-ylidene]acetate CAS No. 119750-08-2](/img/structure/B1345262.png)
ethyl (2E)-2-chloro-2-[2-(4-methyl-2-nitrophenyl)hydrazin-1-ylidene]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (2E)-2-chloro-2-[2-(4-methyl-2-nitrophenyl)hydrazin-1-ylidene]acetate is a synthetic organic compound characterized by its unique chemical structure, which includes a chloro-substituted ethyl ester and a nitrophenyl hydrazone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-2-chloro-2-[2-(4-methyl-2-nitrophenyl)hydrazin-1-ylidene]acetate typically involves the following steps:
-
Formation of the Hydrazone Intermediate: : The initial step involves the reaction of 4-methyl-2-nitroaniline with hydrazine hydrate to form the corresponding hydrazone. This reaction is usually carried out in an ethanol solvent under reflux conditions.
-
Chlorination and Esterification: : The hydrazone intermediate is then reacted with ethyl chloroacetate in the presence of a base such as sodium ethoxide. This step involves both chlorination and esterification, leading to the formation of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
Ethyl (2E)-2-chloro-2-[2-(4-methyl-2-nitrophenyl)hydrazin-1-ylidene]acetate can undergo various chemical reactions, including:
-
Reduction: : The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
-
Substitution: : The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.
-
Hydrolysis: : The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Reduction: Ethyl (2E)-2-chloro-2-[2-(4-methyl-2-aminophenyl)hydrazin-1-ylidene]acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-chloro-2-[2-(4-methyl-2-nitrophenyl)hydrazin-1-ylidene]acetic acid.
科学研究应用
Ethyl (2E)-2-chloro-2-[2-(4-methyl-2-nitrophenyl)hydrazin-1-ylidene]acetate has several applications in scientific research:
-
Medicinal Chemistry: : This compound can be used as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
-
Materials Science: : Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
-
Biological Studies: : The compound can be used in studies investigating the biological activity of nitrophenyl hydrazones, including their antimicrobial and anticancer properties.
作用机制
The mechanism of action of ethyl (2E)-2-chloro-2-[2-(4-methyl-2-nitrophenyl)hydrazin-1-ylidene]acetate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The nitrophenyl hydrazone moiety can undergo redox reactions, potentially generating reactive intermediates that can interact with cellular components.
相似化合物的比较
Ethyl (2E)-2-chloro-2-[2-(4-methyl-2-nitrophenyl)hydrazin-1-ylidene]acetate can be compared with other similar compounds such as:
-
Ethyl (2E)-2-chloro-2-[2-(4-nitrophenyl)hydrazin-1-ylidene]acetate: : Lacks the methyl group on the phenyl ring, which may affect its reactivity and biological activity.
-
Ethyl (2E)-2-chloro-2-[2-(4-methylphenyl)hydrazin-1-ylidene]acetate:
-
Ethyl (2E)-2-chloro-2-[2-(4-methyl-2-aminophenyl)hydrazin-1-ylidene]acetate: : The nitro group is reduced to an amino group, changing its reactivity and potential biological effects.
属性
CAS 编号 |
119750-08-2 |
|---|---|
分子式 |
C11H12ClN3O4 |
分子量 |
285.68 g/mol |
IUPAC 名称 |
ethyl (2Z)-2-chloro-2-[(4-methyl-2-nitrophenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C11H12ClN3O4/c1-3-19-11(16)10(12)14-13-8-5-4-7(2)6-9(8)15(17)18/h4-6,13H,3H2,1-2H3/b14-10- |
InChI 键 |
VTYRGKOCSXKHPS-UVTDQMKNSA-N |
SMILES |
CCOC(=O)C(=NNC1=C(C=C(C=C1)C)[N+](=O)[O-])Cl |
手性 SMILES |
CCOC(=O)/C(=N/NC1=C(C=C(C=C1)C)[N+](=O)[O-])/Cl |
规范 SMILES |
CCOC(=O)C(=NNC1=C(C=C(C=C1)C)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















